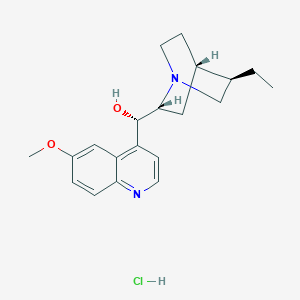
ヒドロキニジン塩酸塩
概要
説明
Hydroquinidine hydrochloride is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . Hydroquinidine hydrochloride is used in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal heart rhythms .
科学的研究の応用
Hydroquinidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its effects on ion channels and cellular processes.
Medicine: Used in the treatment of arrhythmias and studied for its potential anti-cancer properties.
Industry: Employed in the synthesis of other pharmaceutical compounds.
作用機序
Biochemical Pathways
The action of hydroquinidine primarily affects the cardiac conduction system . By blocking sodium and potassium currents, it alters the electrical activity within the heart, specifically affecting the depolarization and repolarization phases of the cardiac action potential . This can help correct abnormal heart rhythms and maintain a normal sinus rhythm.
Pharmacokinetics
The elimination of quinidine, a close relative of hydroquinidine, in humans is accomplished by a combination of renal excretion of the intact drug (15 to 40% of total clearance) and hepatic biotransformation to a variety of metabolites (60 to 85% of total clearance)
Result of Action
The primary result of hydroquinidine’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is also under investigation for its potential use in the treatment of Brugada Syndrome .
生化学分析
Biochemical Properties
Hydroquinidine hydrochloride primarily works by blocking the fast inward sodium current (INa) . It interacts with the sodium channel alpha subunit .
Cellular Effects
Hydroquinidine hydrochloride exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Molecular Mechanism
Hydroquinidine hydrochloride exerts its effects at the molecular level by impairing voltage-gated potassium and sodium channels activity . This leads to increased action potential duration, as well as a prolonged QT interval .
Temporal Effects in Laboratory Settings
Its anti-cancer activity has been observed in various in vitro studies .
Metabolic Pathways
Hydroquinidine hydrochloride is involved in the metabolic pathways that regulate cell division, differentiation, and death . It interacts with enzymes and cofactors that modulate these processes .
準備方法
Synthetic Routes and Reaction Conditions: Hydroquinidine hydrochloride can be synthesized from quinine through a series of chemical reactions. The process involves the reduction of quinine to dihydroquinine, followed by the selective oxidation of the secondary alcohol to form hydroquinidine. The final step involves the conversion of hydroquinidine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of hydroquinidine hydrochloride involves large-scale extraction of quinine from cinchona bark, followed by its chemical transformation into hydroquinidine hydrochloride. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Hydroquinidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hydroquinidine can be oxidized to form quinidine.
Reduction: It can be reduced back to dihydroquinine.
Substitution: Hydroquinidine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinidine.
Reduction: Dihydroquinine.
Substitution: Various substituted hydroquinidine derivatives.
類似化合物との比較
Quinidine: A diastereomer of quinine, used as an antiarrhythmic agent.
Quinine: An antimalarial agent derived from cinchona bark.
Dihydroquinine: A reduced form of quinine.
Uniqueness: Hydroquinidine hydrochloride is unique due to its specific stereochemistry and its ability to selectively block sodium channels while also affecting potassium and calcium channels. This makes it particularly effective in treating certain types of arrhythmias .
特性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933162 | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-98-8 | |
| Record name | Hydroquinidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


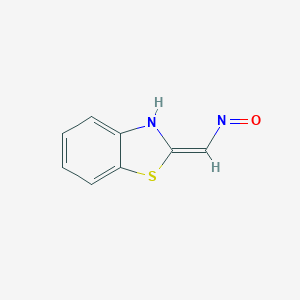
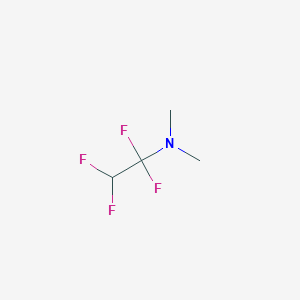
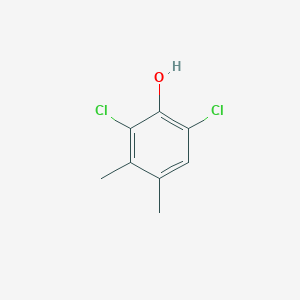


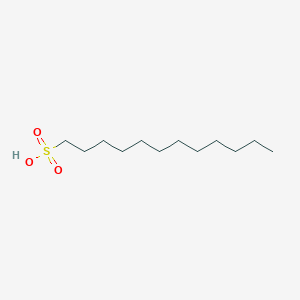



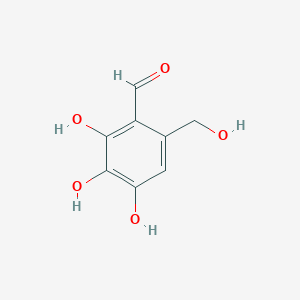
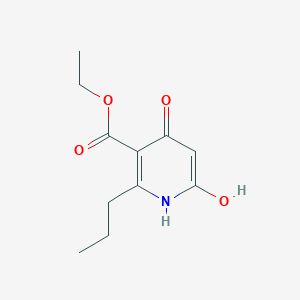
![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)


